![molecular formula C12H13ClF3N3 B1446950 Clorhidrato de 5-etil-1-[4-(trifluorometil)fenil]-1H-pirazol-4-amina CAS No. 1795509-80-6](/img/structure/B1446950.png)
Clorhidrato de 5-etil-1-[4-(trifluorometil)fenil]-1H-pirazol-4-amina
Descripción general
Descripción
The compound “5-ethyl-1-[4-(trifluoromethyl)phenyl]-1H-pyrazol-4-amine hydrochloride” is a complex organic molecule. It contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms . The pyrazole ring is substituted with an ethyl group at the 5-position and a 4-(trifluoromethyl)phenyl group at the 1-position . The presence of the trifluoromethyl group could potentially impart interesting properties to this compound, as trifluoromethyl groups are often used in medicinal chemistry to improve the metabolic stability and lipophilicity of drug candidates .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrazole ring, which is a heterocyclic aromatic ring containing two nitrogen atoms . The trifluoromethyl group attached to the phenyl ring is a strong electron-withdrawing group, which could influence the electronic properties of the molecule.Aplicaciones Científicas De Investigación
Síntesis Orgánica
Este compuesto sirve como intermedio en la síntesis de diversas moléculas orgánicas. Su posición bencílica es particularmente reactiva, permitiendo reacciones de bromación por radicales libres y sustitución nucleofílica . Esta reactividad se puede aprovechar para crear una amplia gama de derivados con posibles aplicaciones en química medicinal y ciencia de materiales.
Estudios de Cristalografía
La estructura cristalina de los derivados de este compuesto se ha determinado mediante cristalografía de rayos X, proporcionando información sobre la geometría molecular y la estructura electrónica . Estos estudios son cruciales para comprender la reactividad y la interacción del compuesto con otras moléculas, lo cual es esencial para el diseño de nuevos fármacos y materiales.
Desarrollo de Insecticidas
Una de las aplicaciones notables de este compuesto es en la síntesis del insecticida Fipronil . La presencia del grupo trifluorometilo mejora las propiedades insecticidas, convirtiéndolo en un intermedio valioso para desarrollar nuevos pesticidas con perfiles de eficacia y seguridad mejorados.
Aplicaciones de Fluorescencia
Los derivados de este compuesto han mostrado potencial en aplicaciones de fluorescencia debido a su estructura molecular rígida . Esta propiedad se puede explotar en el desarrollo de sondas fluorescentes para la imagenología biológica, lo que puede ayudar en el estudio de procesos celulares y diagnósticos.
Investigación de Agentes de Imagenología PET
El compuesto ha sido evaluado por su eficacia como agente de imagenología PET. Esta aplicación es significativa en el campo de los diagnósticos médicos, donde se puede usar para visualizar y medir procesos biológicos in vivo, lo que ayuda en el diagnóstico y el seguimiento de enfermedades.
Desarrollo Farmacéutico
Los derivados del compuesto se han utilizado en la síntesis de productos farmacéuticos, como pexidartinib, que es un fármaco aprobado por la FDA para el tratamiento de ciertos tipos de tumores . El grupo trifluorometilo juega un papel clave en la actividad farmacológica de estos fármacos, lo que convierte a este compuesto en un valioso bloque de construcción en el descubrimiento de fármacos.
Direcciones Futuras
Pyrazole derivatives, including those with trifluoromethyl groups, continue to be of interest in medicinal chemistry and drug discovery due to their wide range of biological activities . Future research could focus on synthesizing and testing similar compounds to explore their potential as therapeutic agents.
Análisis Bioquímico
Biochemical Properties
5-ethyl-1-[4-(trifluoromethyl)phenyl]-1H-pyrazol-4-amine hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator depending on the context. The nature of these interactions often involves binding to the active site of the enzyme, altering its conformation and affecting its catalytic activity .
Cellular Effects
The effects of 5-ethyl-1-[4-(trifluoromethyl)phenyl]-1H-pyrazol-4-amine hydrochloride on different cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in cell cycle regulation and apoptosis, leading to changes in cell proliferation and survival . Additionally, it can alter metabolic fluxes within the cell, impacting overall cellular metabolism .
Molecular Mechanism
At the molecular level, 5-ethyl-1-[4-(trifluoromethyl)phenyl]-1H-pyrazol-4-amine hydrochloride exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity. This compound may also influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of target genes .
Temporal Effects in Laboratory Settings
The temporal effects of 5-ethyl-1-[4-(trifluoromethyl)phenyl]-1H-pyrazol-4-amine hydrochloride in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Over time, the compound may undergo degradation, leading to a decrease in its efficacy. Long-term exposure to this compound in in vitro or in vivo studies has shown potential changes in cellular function, including alterations in cell signaling pathways and metabolic processes .
Dosage Effects in Animal Models
The effects of 5-ethyl-1-[4-(trifluoromethyl)phenyl]-1H-pyrazol-4-amine hydrochloride vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enhancing metabolic activity or modulating gene expression. At higher doses, it can lead to toxic or adverse effects, including cellular damage or disruption of normal physiological processes .
Metabolic Pathways
5-ethyl-1-[4-(trifluoromethyl)phenyl]-1H-pyrazol-4-amine hydrochloride is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, it may inhibit specific enzymes in a pathway, leading to an accumulation of upstream metabolites and a decrease in downstream products .
Transport and Distribution
The transport and distribution of 5-ethyl-1-[4-(trifluoromethyl)phenyl]-1H-pyrazol-4-amine hydrochloride within cells and tissues are mediated by various transporters and binding proteins. These interactions affect its localization and accumulation within specific cellular compartments. The compound may be actively transported across cell membranes or passively diffuse depending on its chemical properties .
Subcellular Localization
The subcellular localization of 5-ethyl-1-[4-(trifluoromethyl)phenyl]-1H-pyrazol-4-amine hydrochloride is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can influence its interactions with other biomolecules and its overall efficacy in biochemical reactions .
Propiedades
IUPAC Name |
5-ethyl-1-[4-(trifluoromethyl)phenyl]pyrazol-4-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F3N3.ClH/c1-2-11-10(16)7-17-18(11)9-5-3-8(4-6-9)12(13,14)15;/h3-7H,2,16H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCEXDTPUKWMEDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=NN1C2=CC=C(C=C2)C(F)(F)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClF3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


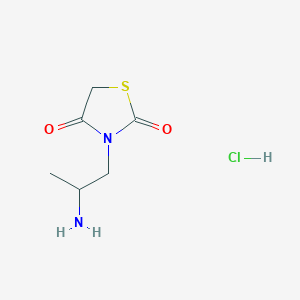
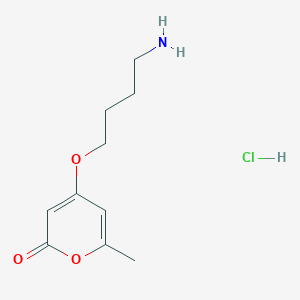


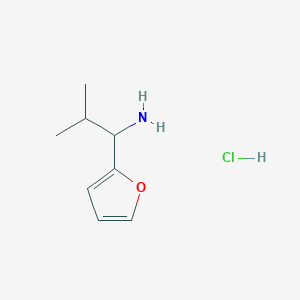

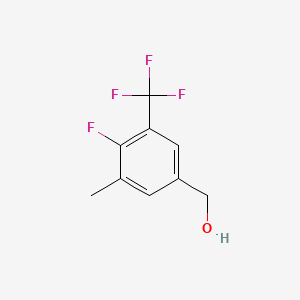
![3-Benzyl-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1446879.png)

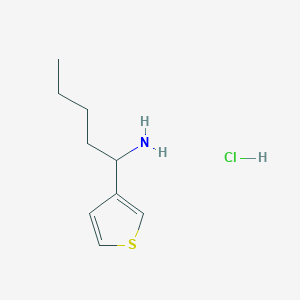
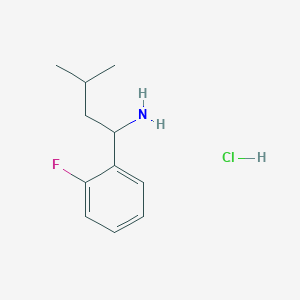
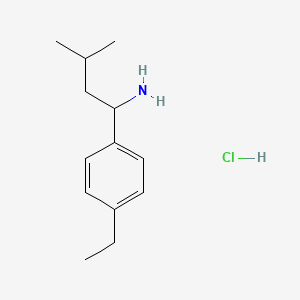
![(8-Azabicyclo[3.2.1]octan-3-yl)(phenyl)methanone hydrochloride](/img/structure/B1446885.png)

